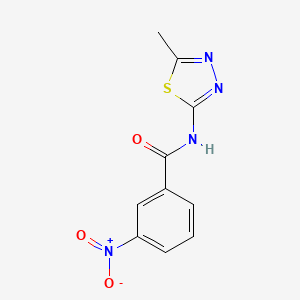![molecular formula C15H14N2O4 B5729528 N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as FEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. FEBC is a hydrazide derivative of 2,3-dihydro-1,4-benzodioxine, which is a well-known scaffold in drug discovery.
Mécanisme D'action
The exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall synthesis. Moreover, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported to inhibit the activity of acetylcholinesterase, which could lead to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to exhibit good solubility in various solvents, which could facilitate its use in biological assays. However, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations for lab experiments. It has been reported to exhibit poor stability in aqueous solutions, which could complicate its use in biological assays. Moreover, the exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood, which could limit its use in drug discovery.
Orientations Futures
There are several future directions for the research on N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential direction is to investigate its use as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another potential direction is to study its potential use as an anticancer agent in combination with other chemotherapeutic drugs. Moreover, the development of more stable analogs of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could improve its use in biological assays. Finally, the investigation of the exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could lead to the development of more potent and selective derivatives.
Conclusion
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. It can be synthesized using a one-pot reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid hydrazide and furfural. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential use as an anticancer, antitubercular, antifungal, and antimicrobial agent. It has also been investigated for its potential use as a cholinesterase inhibitor and possesses antioxidant and anti-inflammatory properties. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, including its use as a cholinesterase inhibitor and anticancer agent, the development of more stable analogs, and the investigation of its mechanism of action.
Méthodes De Synthèse
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using a one-pot reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid hydrazide and furfural in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of this reaction is around 80%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential pharmaceutical applications. It has been reported to exhibit anticancer, antitubercular, antifungal, and antimicrobial activities. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been investigated for its potential use as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease. Moreover, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10(11-7-4-8-19-11)16-17-15(18)14-9-20-12-5-2-3-6-13(12)21-14/h2-8,14H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGYOHMBRFRJN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(furan-2-yl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
